(6-Methoxypyridazin-3-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals
(6-Methoxypyridazin-3-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
(6-Methoxypyridazin-3-yl)methanol is a heterocyclic organic compound featuring a pyridazine core substituted with methoxy and hydroxymethyl functional groups.[1][2] Its structural attributes make it a valuable building block, or key intermediate, in the field of medicinal chemistry and pharmaceutical research. The pyridazine scaffold is a recognized "privileged structure" capable of interacting with a variety of biological targets, and the methoxy and hydroxymethyl groups provide strategic points for molecular elaboration and optimization of physicochemical properties in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-Methoxypyridazin-3-yl)methanol, tailored for researchers and professionals in drug development.[3]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of (6-Methoxypyridazin-3-yl)methanol is essential for its effective use in synthesis and research. The key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89532-79-6 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | (6-methoxypyridazin-3-yl)methanol | |
| SMILES | COC1=NN=C(C=C1)CO | |
| Monoisotopic Mass | 140.058577502 Da | [2] |
| XLogP3 (Computed) | -0.7 | [2] |
| Physical State | Solid (presumed) | |
| Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) | |
| Storage | 2-8°C (Refrigerated) |
Synthesis Protocol
The synthesis of (6-Methoxypyridazin-3-yl)methanol can be logically approached via a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established chemical transformations, including the synthesis of the key intermediate, 6-methoxypyridazine-3-carboxylic acid, as detailed in patent literature.
Overall Synthesis Workflow
Caption: Proposed synthetic pathway to (6-Methoxypyridazin-3-yl)methanol.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid
This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. Strong oxidizing agents are required for this transformation.
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Rationale: The choice of a potent oxidizing agent like potassium permanganate in an acidic medium is a standard method for converting an electron-deficient methyl group on a heterocyclic ring to a carboxylic acid.
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Experimental Protocol:
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In a reaction vessel equipped with a stirrer and cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining a low temperature (ice bath).
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Gradually add an oxidant, such as potassium permanganate, in portions, ensuring the reaction temperature is controlled.
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After the addition is complete, allow the reaction to proceed at a moderately elevated temperature (e.g., 50-80°C) for several hours until completion (monitored by TLC or LC-MS).
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Cool the reaction mixture and carefully quench by pouring it into ice water.
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Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like methanol to yield 6-chloropyridazine-3-carboxylic acid.
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Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid
This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.
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Rationale: Sodium methoxide is a strong nucleophile that readily displaces halides from electron-deficient aromatic rings like pyridazine. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group.
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Experimental Protocol:
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In a dry reaction flask, dissolve 6-chloropyridazine-3-carboxylic acid and sodium methoxide in anhydrous methanol.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry.
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The crude 6-methoxypyridazine-3-carboxylic acid can be further purified by recrystallization from water.
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Step 3: Reduction to (6-Methoxypyridazin-3-yl)methanol
The final step is the reduction of the carboxylic acid to a primary alcohol.
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Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). Borane (BH₃) complexes can also be used for this transformation.
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Experimental Protocol:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
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Cool the suspension in an ice bath.
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Dissolve 6-methoxypyridazine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
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Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (6-Methoxypyridazin-3-yl)methanol.
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Purification can be achieved by column chromatography on silica gel.
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Spectroscopic and Analytical Characterization (Predicted)
While specific experimental data is not widely published, the expected spectroscopic characteristics can be predicted based on the structure of (6-Methoxypyridazin-3-yl)methanol.
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¹H NMR:
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A singlet for the methoxy group (CH₃O-) protons, expected around δ 3.9-4.1 ppm.
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A singlet for the methylene protons (-CH₂OH), expected around δ 4.6-4.8 ppm.
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Two doublets for the pyridazine ring protons, corresponding to the protons at the C4 and C5 positions.
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A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
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¹³C NMR:
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A signal for the methoxy carbon.
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A signal for the methylene carbon.
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Signals for the four carbons of the pyridazine ring, with the carbon bearing the methoxy group being the most downfield.
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IR Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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C-H stretching absorptions around 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600 cm⁻¹ region.
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A strong C-O stretching band for the alcohol around 1050 cm⁻¹.
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Mass Spectrometry:
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 140.
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Applications in Medicinal Chemistry
(6-Methoxypyridazin-3-yl)methanol serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a common motif in a variety of biologically active compounds.
Scaffold for Kinase Inhibitors
The pyridazine ring system is frequently employed as a core scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases.
The hydroxymethyl group of (6-Methoxypyridazin-3-yl)methanol can be further functionalized, for example, by conversion to an ether, ester, or amine, to introduce substituents that can occupy other pockets of the kinase active site, thereby increasing potency and selectivity. The methoxy group can also be modified or replaced to fine-tune the electronic and steric properties of the molecule.
Precursor for Bioactive Molecules
The hydroxymethyl group can be converted into other functional groups, such as an aldehyde, a carboxylic acid, or a halide, which can then be used in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. This versatility makes (6-Methoxypyridazin-3-yl)methanol a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Based on GHS classifications, (6-Methoxypyridazin-3-yl)methanol is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
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Hazard Statements:
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Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse thoroughly with water.
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Store in a cool, dry, and well-ventilated place.
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Conclusion
(6-Methoxypyridazin-3-yl)methanol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the strategic placement of its functional groups, makes it an attractive building block for the creation of novel bioactive compounds. While a lack of publicly available, experimentally determined spectroscopic and physical data necessitates careful characterization by researchers, the logical synthetic pathways and predictable analytical profile provide a solid foundation for its use in advanced chemical synthesis. As the quest for new therapeutics continues, the utility of such well-defined heterocyclic scaffolds is expected to grow, positioning (6-Methoxypyridazin-3-yl)methanol as a compound of ongoing interest to the scientific community.
References
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PubChem. (6-Methoxypyridazin-3-yl)methanol. National Center for Biotechnology Information. [Link]
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PubChemLite. (6-methoxypyridazin-3-yl)methanol (C6H8N2O2). [Link]
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MySkinRecipes. (6-Methoxypyridazin-3-yl)methanol. [Link]
